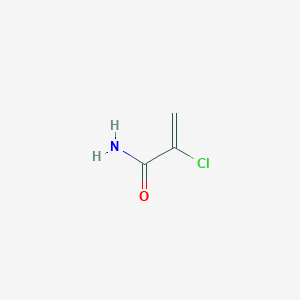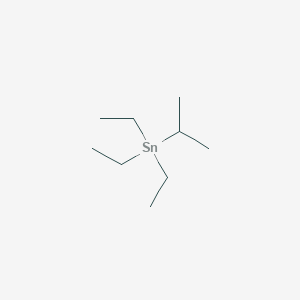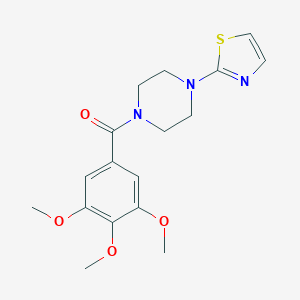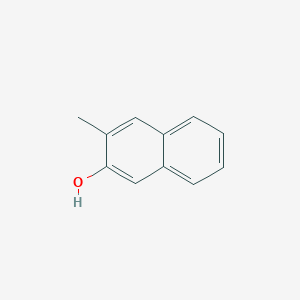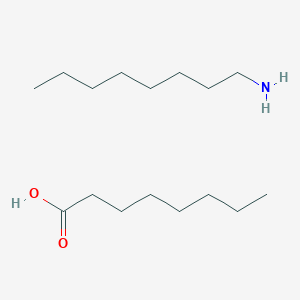
Octanoic acid, compd. with 1-octanamine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, compd. with 1-octanamine (1:1) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as octylamine octanoate or octyl octanoate, and it is a white crystalline solid with a molecular weight of 329.6 g/mol. In
Mécanisme D'action
The mechanism of action of octanoic acid, compd. with 1-octanamine (1:1) is not fully understood, but it is believed to be related to its surfactant properties. This compound has a hydrophobic tail and a hydrophilic head, which allows it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, making them more soluble and increasing their bioavailability.
Effets Biochimiques Et Physiologiques
Octanoic acid, compd. with 1-octanamine (1:1) has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have reported mild irritation of the skin and eyes when this compound is handled in high concentrations. In vitro studies have also suggested that this compound may have antimicrobial properties, but further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using octanoic acid, compd. with 1-octanamine (1:1) in lab experiments is its ability to form micelles, which can enhance the solubility and bioavailability of hydrophobic drugs. Additionally, this compound is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for research. However, one limitation of using this compound is that it may not be suitable for all drug delivery applications, as its micelle-forming properties depend on the specific chemical properties of the drug being delivered.
Orientations Futures
There are several potential future directions for research on octanoic acid, compd. with 1-octanamine (1:1). One area of interest is the development of new drug delivery systems using this compound, either alone or in combination with other surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential antimicrobial properties. Finally, there may be opportunities to explore the use of this compound in other scientific research fields, such as materials science or nanotechnology.
Conclusion:
Octanoic acid, compd. with 1-octanamine (1:1) is a chemical compound that has potential applications in scientific research, particularly in drug delivery systems. Its ability to form micelles in aqueous solutions makes it a promising option for enhancing the solubility and bioavailability of hydrophobic drugs. While further research is needed to fully understand its mechanism of action and potential antimicrobial properties, the low toxicity and ease of synthesis of this compound make it a safe and cost-effective option for research.
Méthodes De Synthèse
Octanoic acid, compd. with 1-octanamine (1:1) can be synthesized by reacting octanoic acid with 1-octanamine in a 1:1 molar ratio. The reaction is typically carried out in a solvent such as ethanol or methanol, and it is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography to obtain a high purity compound.
Applications De Recherche Scientifique
Octanoic acid, compd. with 1-octanamine (1:1) has been studied for its potential applications in various scientific research fields. It has been used as a surfactant in emulsion polymerization, as a corrosion inhibitor in metalworking fluids, and as a lubricant additive in engine oils. Additionally, this compound has been investigated for its potential use as a drug delivery system, due to its ability to form micelles in aqueous solutions.
Propriétés
Numéro CAS |
17463-34-2 |
|---|---|
Nom du produit |
Octanoic acid, compd. with 1-octanamine (1:1) |
Formule moléculaire |
C16H35NO2 |
Poids moléculaire |
273.45 g/mol |
Nom IUPAC |
octan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H19N.C8H16O2/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8(9)10/h2-9H2,1H3;2-7H2,1H3,(H,9,10) |
Clé InChI |
LQNPIBHEOATAEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCN.CCCCCCCC(=O)O |
Autres numéros CAS |
17463-34-2 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



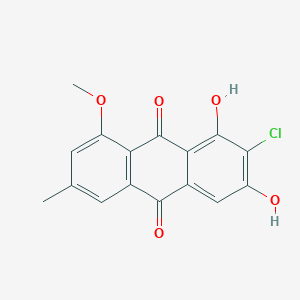
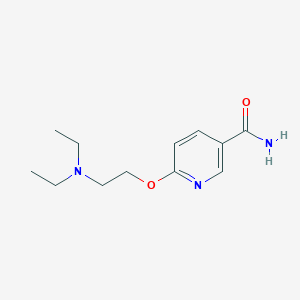
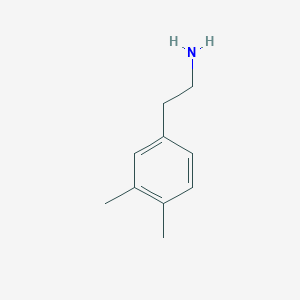
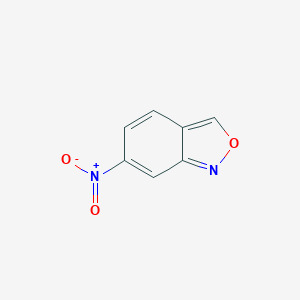
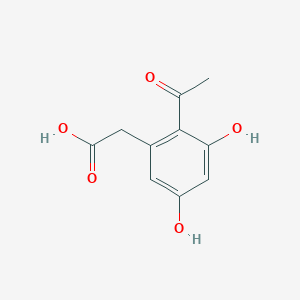
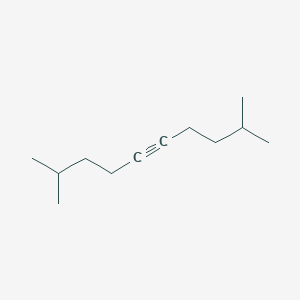
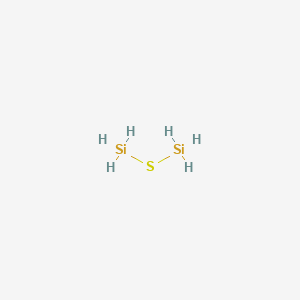
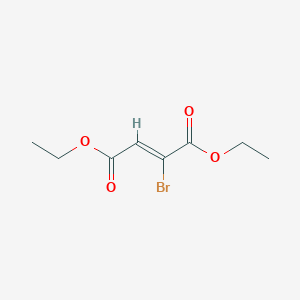
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
